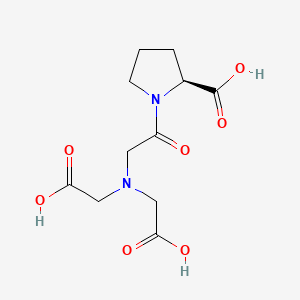
N,N-Bis(carboxymethyl)aminoacetylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(carboxymethyl)aminoacetylproline: is a complex organic compound that features a proline backbone with additional carboxymethyl and aminoacetyl groups. This compound is known for its chelating properties, which makes it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(carboxymethyl)aminoacetylproline typically involves the reaction of proline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of proline attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pH, leading to higher yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Bis(carboxymethyl)aminoacetylproline can undergo oxidation reactions, particularly at the amino and carboxymethyl groups.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The carboxymethyl groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the carboxymethyl groups.
Applications De Recherche Scientifique
Chemistry: N,N-Bis(carboxymethyl)aminoacetylproline is used as a chelating agent in various chemical reactions, particularly in the synthesis of metal complexes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to bind metal ions.
Industry: In industrial applications, this compound is used in water treatment processes to remove heavy metals and other contaminants.
Mécanisme D'action
The mechanism by which N,N-Bis(carboxymethyl)aminoacetylproline exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxymethyl and aminoacetyl groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N,N-Bis(carboxymethyl)lysine
- Diethylenetriaminepentaacetic acid
- Ethylenediaminetetraacetic acid
Comparison:
- N,N-Bis(carboxymethyl)aminoacetylproline has a unique proline backbone, which distinguishes it from other similar compounds.
- N,N-Bis(carboxymethyl)lysine has a lysine backbone, making it more suitable for protein interactions.
- Diethylenetriaminepentaacetic acid and Ethylenediaminetetraacetic acid are more commonly used as chelating agents in industrial applications due to their higher stability and binding capacity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and chelating properties make it a valuable tool for various scientific research and industrial processes.
Propriétés
Numéro CAS |
93583-08-5 |
|---|---|
Formule moléculaire |
C11H16N2O7 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
(2S)-1-[2-[bis(carboxymethyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O7/c14-8(13-3-1-2-7(13)11(19)20)4-12(5-9(15)16)6-10(17)18/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)/t7-/m0/s1 |
Clé InChI |
LXZKWKLXKVDKGD-ZETCQYMHSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


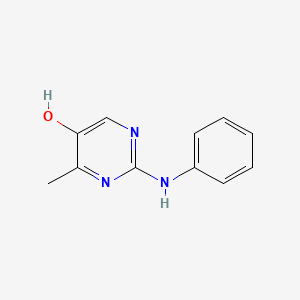
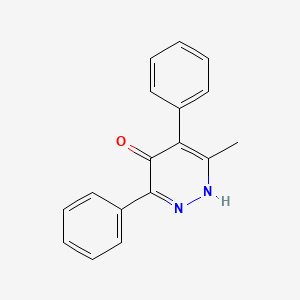
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
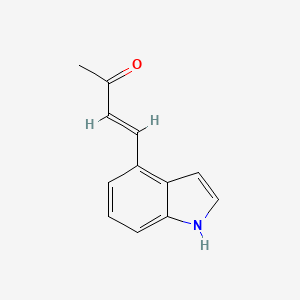

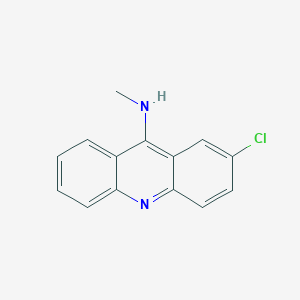
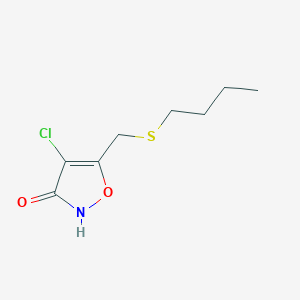

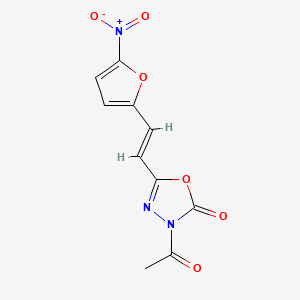

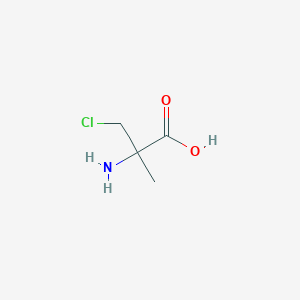
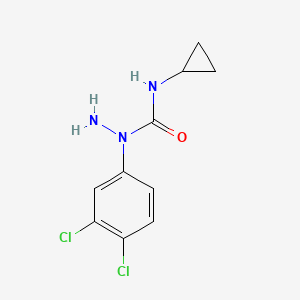
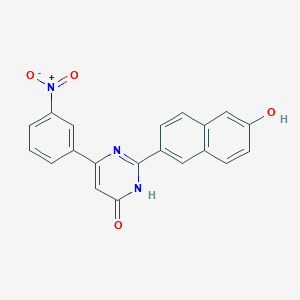
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
